2-Desmethylquassin
Description
Properties
CAS No. |
26121-57-3 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |
InChI |
InChI=1S/C21H26O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h6,9,11-12,14,18,22H,7-8H2,1-5H3/t9-,11+,12+,14-,18+,20-,21+/m1/s1 |
InChI Key |
IBDCZBYIEPTNQQ-CEAVDVEISA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethylquassin involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the oxidation of quassin to remove a methyl group, resulting in the formation of 2-Desmethylquassin. The reaction typically requires strong oxidizing agents and controlled conditions to ensure the selective removal of the methyl group .
Industrial Production Methods: Industrial production of 2-Desmethylquassin is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the availability of precursor molecules have made it possible to produce this compound on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Desmethylquassin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Desmethylquassin can lead to the formation of various oxidized derivatives, which may have different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other quassinoids and related compounds.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and parasites.
Mechanism of Action
The mechanism of action of 2-Desmethylquassin involves several molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes involved in the de novo purine synthesis pathway, affecting cellular metabolism.
Mitochondrial Membrane Depolarization: It disrupts the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Activation of Caspase-3: This leads to programmed cell death, which is beneficial in treating cancer.
Alteration of Microtubules: It affects the stability and function of microtubules, which are essential for cell division.
Comparison with Similar Compounds
Analysis of Provided Evidence
: Dexamethasone / Trichlormethiazide Formulation
- Focuses on regulatory codes, formulation ratios (e.g., 2'00 : 2), and safety data (e.g., IC50, LD50) for a corticosteroid-diuretic combination .
- No relevance to quassinoids or 2-Desmethylquassin.
: Medicinal Chemistry Research Guidelines
- Provides instructions for structuring scientific papers, including sections like Results & Discussion and Experimental Methods .
: 2,9-Dimethyldecane (C₁₂H₂₆) Profiling
- Details a hydrocarbon compound analyzed via quantum chemistry and QSPR modeling .
- Structurally and functionally unrelated to 2-Desmethylquassin (a triterpenoid derivative).
Critical Limitations of the Evidence
- No direct data on 2-Desmethylquassin’s chemical properties, bioactivity, or analogs.
- No comparative tables or research findings for quassinoid derivatives.
- Unrelated compounds (e.g., dexamethasone, 2,9-dimethyldecane) dominate the evidence.
Recommendations for Further Research
To address the query, consult authoritative databases and literature, such as:
- PubChem/ChemSpider : For structural data and analogs of 2-Desmethylquassin.
- PubMed/SciFinder : For comparative pharmacological studies (e.g., IC50 values against cancer cell lines).
- QSAR/QSPR Platforms : Like CC-DPS (mentioned in ), which uses quantum chemistry and neural networks to profile compounds.
Hypothetical Framework for Comparison (Illustrative Example)
If data were available, a comparison might include:
Table 1: Comparative Bioactivity of Quassinoids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
